molecular formula C19H27ClN2O5S B5953817 [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone

[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone

Cat. No.: B5953817
M. Wt: 430.9 g/mol
InChI Key: IPXWFJAHINECLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a methoxypiperidinyl group, and a methylsulfonylpiperidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone involves multiple steps, each requiring specific reaction conditions. The process typically begins with the chlorination of a phenyl ring, followed by the introduction of the piperidinyl groups through nucleophilic substitution reactions. The methylsulfonyl group is then added via sulfonation, and the methoxypiperidinyl group is introduced through a similar substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorinated phenyl ring can be reduced to form a phenyl group.

    Substitution: The piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar compounds to [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(4-methoxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5S/c1-26-15-5-9-21(10-6-15)19(23)14-3-4-18(17(20)13-14)27-16-7-11-22(12-8-16)28(2,24)25/h3-4,13,15-16H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXWFJAHINECLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.